molecular formula C4H7NO2 B053737 2-Aminocyclopropane-1-carboxylic acid CAS No. 124330-65-0

2-Aminocyclopropane-1-carboxylic acid

Cat. No.: B053737
CAS No.: 124330-65-0
M. Wt: 101.1 g/mol
InChI Key: LHKAUBTWBDZARW-UHFFFAOYSA-N
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Description

2-Aminocyclopropane-1-carboxylic acid (2-ACC) is a cyclopropane derivative with the molecular formula C₄H₇NO₂ and a molecular weight of 101.105 g/mol . Structurally, it features a strained cyclopropane ring with an amino (-NH₂) group at the C2 position and a carboxylic acid (-COOH) group at the C1 position (Figure 1). The stereochemistry of the compound is defined as (1S,2R), which distinguishes it from its isomer, 1-aminocyclopropane-1-carboxylic acid (1-ACC) . While 1-ACC is a well-characterized precursor of ethylene in plants, the biological role of 2-ACC remains less studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclopropane-1-carboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. Specific details on industrial methods are often proprietary and not widely disclosed.

Scientific Research Applications

Ethylene Biosynthesis

ACC is primarily known for its role in the biosynthesis of ethylene, a critical plant hormone involved in various physiological processes. The conversion of S-adenosyl-L-methionine (SAM) to ACC is the rate-limiting step in ethylene production, catalyzed by ACC synthase (ACS). Subsequently, ACC is oxidized to ethylene by ACC oxidase (ACO) .

Table 1: Enzymatic Pathway of Ethylene Biosynthesis

StepEnzymeSubstrateProduct
1ACSS-adenosyl-L-methionineACC
2ACOACCEthylene

Plant Growth Regulation

ACC has been investigated for its potential as a plant bioregulator. Studies have shown that exogenous application of ACC can induce fruit thinning in apple trees, enhancing crop yield and quality. In trials, varying concentrations of ACC were applied to 'Golden Delicious' apple trees at different growth stages, demonstrating a linear relationship between ACC concentration and fruit thinning effectiveness .

Case Study: Apple Thinning with ACC

  • Objective : Evaluate the efficacy of ACC as a chemical thinner.
  • Method : Application of ACC at concentrations of 0, 100, 300, or 500 mg·L1^{-1} at two fruit sizes (10 mm and 20 mm).
  • Results : Significant thinning observed at 20 mm fruit size with increasing ACC concentration; ineffective at 10 mm.

Role in Plant Signaling

Recent research highlights ACC's role as a signaling molecule independent of ethylene biosynthesis. It has been shown to influence various developmental processes, such as stomatal development and root growth. For instance, ACC application stimulates cell division in guard mother cells (GMCs), thereby affecting stomatal patterning .

Table 2: Effects of ACC on Plant Development

ProcessEffect of ACC
Stomatal DevelopmentPromotes GMC division
Root GrowthEnhances root protoplast activity
Cell Wall SignalingModulates cellulose biosynthesis

Interaction with Pathogens

ACC also plays a role in plant-pathogen interactions. Research indicates that genetic modulation of ACC levels can influence the virulence of pathogens like Verticillium dahliae. Overexpression of ACC deaminase in this pathogen increased its virulence on host plants, while disruption led to reduced pathogenicity . This suggests that manipulating ACC levels could be a strategy for enhancing plant resistance against certain diseases.

Applications in Soil Microbiology

Soil microorganisms utilize ACC as a nitrogen source, which can enhance soil fertility and promote plant growth. Studies have shown that using ACC to incubate soils increases the abundance of genes encoding ACC-deaminases, potentially leading to improved plant stress tolerance .

Potential as a Pesticide

In recent years, there has been interest in using ACC as a pesticide due to its ability to modulate plant responses to stress and pathogens. The U.S. Environmental Protection Agency has issued permits for experimental use of ACC in this capacity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (1-ACC)

1-ACC is the most extensively studied cyclopropane amino acid, serving as the immediate precursor of ethylene in plants. Key differences include:

Property 1-ACC 2-ACC
Structure Amino and carboxyl groups at C1 Amino at C2, carboxyl at C1
Molecular Weight 101.105 g/mol 101.105 g/mol
Biological Role Ethylene biosynthesis Not well-documented
Enzymatic Interactions Substrate for ACC oxidase Potential inhibitor (inferred)

Mechanistic Insights :

  • 1-ACC is converted to ethylene via ACC oxidase (ACCO), a Fe²⁺/ascorbate-dependent enzyme .
  • 2-ACC’s stereochemistry likely prevents recognition by ACCO, rendering it inactive in ethylene production.

1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid

This fluorinated analog (C₄H₅F₂NO₂, MW: 137.09 g/mol) acts as a mechanism-based inhibitor of ACC deaminase, an enzyme that degrades 1-ACC to α-ketobutyrate .

Property Difluoro-ACC 2-ACC
Substituents Two fluorine atoms at C2 No halogens
Enzyme Interaction Inhibits ACC deaminase Uncharacterized
Application Tool for studying ACC metabolism Underexplored

Key Finding : The difluoro substitution stabilizes the cyclopropane ring against enzymatic cleavage, making it a potent inhibitor .

Boc-Protected ACC Derivatives

Derivatives like 1-(Boc-amino)cyclopropanecarboxylic acid (C₉H₁₅NO₄, MW: 201.22 g/mol) are synthetic intermediates used to stabilize ACC for peptide synthesis .

Property Boc-ACC 2-ACC
Functional Groups Boc-protected amine Free amino and carboxyl groups
Solubility Enhanced lipophilicity Polar, water-soluble
Utility Peptide/prodrug design Limited synthetic applications

Deuterium-Labeled ACC Analogs

Deuterated ACC variants (e.g., 1-amino[²H₂]cyclopropane-1-carboxylic acid) are used in isotopic tracing to study ethylene biosynthesis kinetics .

Property Deuterated ACC 2-ACC
Isotopic Labeling ²H at non-reactive positions No isotopic modification
Application Metabolic flux analysis No reported use in tracing

Biological Activity

2-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid that serves as a crucial precursor in the biosynthesis of the plant hormone ethylene. Ethylene is integral to various physiological processes, including fruit ripening, flower senescence, and responses to environmental stresses. This article explores the biological activity of ACC, highlighting its mechanisms of action, regulatory roles in plant development, and implications in plant stress responses.

Biosynthesis and Metabolism

ACC is synthesized from S-adenosyl-L-methionine (SAM) through the action of ACC synthases (ACS). Following its synthesis, ACC is converted to ethylene by ACC oxidases (ACO). The regulation of these enzymes is critical for maintaining appropriate levels of ethylene in plants.

Key Enzymatic Pathways

EnzymeFunctionRegulation
ACC Synthase (ACS) Converts SAM to ACCRegulated by phosphorylation and various phytohormones
ACC Oxidase (ACO) Converts ACC to ethyleneActivated by ascorbate and bicarbonate; inhibited by cyanide

Ethylene Production

ACC is primarily known for its role in ethylene production. Research indicates that exogenous application of ACC can mimic ethylene effects in various plant tissues. For instance, studies have shown that ACC promotes guard mother cell division in Arabidopsis mutants, suggesting its role beyond being merely a precursor to ethylene .

Regulation of Plant Development

ACC influences several developmental processes:

  • Fruit Ripening : ACC levels correlate with the onset of ripening in climacteric fruits.
  • Flower Senescence : Increased ACC can accelerate flower wilting and senescence.
  • Stress Responses : ACC plays a role in mediating responses to biotic and abiotic stresses by modulating ethylene production.

Study on Guard Cell Development

A study involving Arabidopsis mutants demonstrated that ACC significantly increased the division of guard mother cells, which are precursors to stomatal cells. This effect was not replicated by ethylene, indicating a unique signaling role for ACC independent of its conversion to ethylene .

Ethylene Regulation under Stress Conditions

Research has shown that under stress conditions such as drought or pathogen attack, plants exhibit increased levels of ACC, leading to enhanced ethylene production. This response is critical for activating stress tolerance mechanisms .

Signaling Pathways

ACC is involved in various signaling pathways:

  • Calcium Signaling : Calcium ions play a pivotal role in mediating the effects of ACC on ethylene biosynthesis. For example, calcium treatments have been shown to enhance ACS activity and promote ACC accumulation .
  • Phosphorylation Events : Phosphorylation of ACS proteins affects their stability and activity, further influencing ethylene production rates .

Implications for Agricultural Practices

Understanding the biological activity of ACC can lead to practical applications in agriculture:

  • Ripening Control : Manipulating ACC levels could help regulate fruit ripening and extend shelf life.
  • Stress Management : Enhancing ACC signaling pathways may improve crop resilience against environmental stresses.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling ACC in laboratory settings?

ACC exhibits conflicting hazard classifications in safety data sheets (SDS). While some SDSs classify it as non-hazardous (no GHS labeling required) , others report skin irritation (Category 2), eye irritation (Category 2A), and respiratory irritation (H335) . To ensure safety:

  • Personal Protective Equipment (PPE): Use nitrile gloves, tightly sealed goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if dust generation is likely .
  • Storage: Store in airtight containers at room temperature, away from strong oxidizers. For long-term stability, keep desiccated at -20°C .
  • Spill Management: Avoid dust formation; use absorbent materials and dispose of contaminated waste via certified chemical disposal services .
  • Contradiction Resolution: Cross-reference SDSs from multiple suppliers (e.g., Cayman Chemical, MP Biomedicals) and conduct in-house risk assessments .

Q. What are the established synthesis methods for ACC, and how can reaction conditions be optimized?

ACC is synthesized via cyclopropanation of glycine derivatives or through Strecker-type reactions. Key methodologies include:

  • Cyclopropanation: Reacting chloroacetyl chloride with ammonia under basic conditions to form the cyclopropane ring .
  • Enantioselective Synthesis: Chiral catalysts (e.g., Rh(II) complexes) yield enantiopure ACC for studies requiring stereochemical precision .
  • Optimization Strategies:
    • Vary reaction temperature (25–60°C) and pH (8–10) to improve yield.
    • Use HPLC or LC-MS to monitor intermediate formation and purity .

Q. How does ACC function as a precursor in ethylene biosynthesis in plants?

ACC is the immediate biosynthetic precursor of ethylene, a critical plant hormone. Key steps include:

  • Enzymatic Conversion: ACC synthase converts S-adenosylmethionine (SAM) to ACC, which is then oxidized by ACC oxidase (ACO) to produce ethylene .
  • Experimental Validation:
    • Quantify ethylene production via gas chromatography in transgenic plants overexpressing ACO .
    • Apply ACC analogs (e.g., 2,2-difluoro-ACC) to study enzyme inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in hazard classifications of ACC across different SDSs?

Discrepancies arise from variations in purity, stereochemistry, or supplier testing protocols. To address this:

  • In-House Testing: Perform acute toxicity assays (e.g., OECD 429 for skin sensitization) .
  • Regulatory Cross-Check: Compare classifications against the European Chemicals Agency (ECHA) and OSHA databases. For example, ACC is not listed under California Prop. 65 .
  • Batch-Specific Analysis: Use NMR or FTIR to verify chemical identity and detect impurities that may alter hazard profiles .

Q. What experimental approaches are used to study the interaction between ACC and ACC deaminase enzymes?

ACC deaminase degrades ACC to α-ketobutyrate and ammonia, reducing ethylene levels in plants. Key methodologies include:

  • Enzyme Kinetics: Measure K_m and V_max using spectrophotometric assays (e.g., monitoring α-ketobutyrate formation at 540 nm) .
  • Inhibitor Design: Synthesize fluorinated ACC analogs (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) to probe active-site mechanics .
  • Structural Studies: Employ X-ray crystallography or cryo-EM to resolve enzyme-substrate complexes .

Q. What advanced analytical techniques are recommended for quantifying ACC in complex biological matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase C18 columns with electrospray ionization (ESI+) for detection in plant tissues. Limit of quantification (LOQ) ≤ 10 ng/mL .
  • Isotope Dilution: Employ deuterated ACC (e.g., ACC-d4) as an internal standard to correct for matrix effects .
  • Microbial Biosensors: Engineer E. coli strains expressing ACC deaminase linked to fluorescent reporters for real-time monitoring .

Properties

IUPAC Name

2-aminocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKAUBTWBDZARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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